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Compound of Interest

Compound Name: VA012

Cat. No.: B2548151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
VA012, also known as N-[(1-benzyl-1H-indol-3-yl)methyl]pyridin-3-amine, is an experimental

drug from the indole family.[1] It functions as a selective positive allosteric modulator (PAM) of

the serotonin 5-HT2C receptor.[1] This compound is under investigation for its potential

therapeutic applications, particularly in the treatment of obesity. As a PAM, VA012 enhances

the effect of the endogenous neurotransmitter serotonin at the 5-HT2C receptor, offering a

potentially more nuanced and safer therapeutic approach compared to direct receptor agonists.

This guide provides a comprehensive overview of the chemical structure, synthesis, and

pharmacological properties of VA012, including detailed experimental protocols and

quantitative data.

Chemical Structure and Properties
VA012 is a synthetic molecule with a well-defined chemical structure. Its core is an indole ring,

which is a common scaffold in many biologically active compounds.
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Identifier Value

IUPAC Name
N-[(1-benzyl-1H-indol-3-yl)methyl]pyridin-3-

amine

Synonyms VA012, Compound 11

CAS Number 885898-58-8

Molecular Formula C21H19N3

Molar Mass 313.404 g/mol

SMILES
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C

NC4=CN=CC=C4

InChI

InChI=1S/C21H19N3/c1-2-7-17(8-3-1)15-24-16-

18(20-10-4-5-11-21(20)24)13-23-19-9-6-12-22-

14-19/h1-12,14,16,23H,13,15H2

Experimental Protocols
Synthesis of N-[(1-benzyl-1H-indol-3-yl)methyl]pyridin-3-
amine (VA012)
The synthesis of VA012 involves a multi-step process, starting from commercially available

reagents. The following protocol is a general representation based on standard organic

chemistry methodologies for similar indole derivatives. For the specific, detailed synthesis and

characterization data, refer to the primary publication by García-Cárceles et al. in the Journal of

Medicinal Chemistry (2017).

Step 1: N-Benzylation of Indole-3-carbaldehyde

To a solution of indole-3-carbaldehyde in a suitable aprotic solvent such as

dimethylformamide (DMF), add a base like potassium carbonate (K2CO3).

Add benzyl bromide dropwise to the mixture at room temperature.

Heat the reaction mixture and stir for several hours until the reaction is complete, as

monitored by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture and pour it into water.

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with

brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to

obtain 1-benzyl-1H-indole-3-carbaldehyde.

Step 2: Reductive Amination with 3-Aminopyridine

Dissolve 1-benzyl-1H-indole-3-carbaldehyde and 3-aminopyridine in a suitable solvent like

methanol or dichloromethane.

Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride,

to the mixture.

Stir the reaction at room temperature for several hours to overnight until the imine

intermediate is fully reduced to the amine.

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

Extract the product with an organic solvent, wash, dry, and concentrate the organic layer.

Purify the crude product by column chromatography on silica gel to yield N-[(1-benzyl-1H-

indol-3-yl)methyl]pyridin-3-amine (VA012).

In Vitro Pharmacology: 5-HT2C Receptor Functional
Assay
The positive allosteric modulatory activity of VA012 on the 5-HT2C receptor is typically

assessed using a functional assay that measures the downstream signaling of receptor

activation, such as inositol phosphate (IP) accumulation or calcium mobilization.

Inositol Phosphate Accumulation Assay

Culture cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells) in

appropriate media.

Seed the cells into multi-well plates and grow to a suitable confluency.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b2548151?utm_src=pdf-body
https://www.benchchem.com/product/b2548151?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2548151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Label the cells with [3H]myo-inositol overnight to allow for its incorporation into cellular

phosphoinositides.

Wash the cells with a buffer containing LiCl to inhibit inositol monophosphatases, which

leads to the accumulation of inositol phosphates upon receptor stimulation.

Pre-incubate the cells with varying concentrations of VA012 for a defined period.

Stimulate the cells with a sub-maximal concentration (e.g., EC20) of serotonin in the

presence of VA012.

Lyse the cells and separate the accumulated [3H]inositol phosphates using anion-exchange

chromatography.

Quantify the radioactivity using a scintillation counter.

Data are typically expressed as a percentage of the maximal response to a saturating

concentration of serotonin.

In Vivo Pharmacology: Feeding Behavior Studies in
Rodents
The anorectic effects of VA012 are evaluated in animal models of feeding behavior.

Acute Food Intake Study in Rats

House male Wistar or Sprague-Dawley rats individually and acclimate them to the housing

conditions and a standard diet.

Fast the animals for a specific period (e.g., 18 hours) with free access to water.

Administer VA012 or vehicle (e.g., a solution in 0.5% methylcellulose) via oral gavage or

intraperitoneal injection.

After a set time post-administration (e.g., 30 minutes), provide a pre-weighed amount of

standard chow.
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Measure food consumption at various time points (e.g., 1, 2, 4, and 24 hours) by weighing

the remaining food.

Analyze the data to determine the effect of VA012 on cumulative food intake compared to

the vehicle-treated control group.

Quantitative Data
The following tables summarize the key quantitative data for VA012 from in vitro and in vivo

studies as reported in the scientific literature.

Table 1: In Vitro Pharmacology of VA012

Parameter Value Description

EC50 (5-HT Potentiation) ~1 µM

The concentration of VA012

that produces 50% of the

maximal potentiation of the

serotonin response at the 5-

HT2C receptor.

Maximal Potentiation ~150-200%

The maximal increase in the

efficacy of a sub-maximal

concentration of serotonin in

the presence of VA012,

relative to the response to the

sub-maximal serotonin

concentration alone.

Receptor Selectivity High

VA012 shows high selectivity

for the 5-HT2C receptor over

other serotonin receptor

subtypes (e.g., 5-HT2A, 5-

HT2B) and other GPCRs.

Table 2: In Vivo Efficacy of VA012 in Rodent Models of Food Intake
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Study Type Species Dose Range
Effect on Food
Intake

Acute Food Intake Rat 1-30 mg/kg (p.o.)

Dose-dependent

reduction in food

intake.

Chronic Administration Rat 10 mg/kg/day (p.o.)

Sustained reduction in

daily food intake and

body weight gain over

the treatment period.

Signaling Pathway and Experimental Workflow
Diagrams
5-HT2C Receptor Signaling Pathway
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the

Gq/11 pathway. As a positive allosteric modulator, VA012 enhances the signaling cascade

initiated by serotonin binding.
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Caption: 5-HT2C receptor signaling pathway modulated by VA012.

Experimental Workflow for In Vitro Functional Assay
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The following diagram illustrates the key steps in the in vitro functional assay to determine the

positive allosteric modulatory activity of VA012.
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Caption: Workflow for the in vitro inositol phosphate accumulation assay.

Conclusion
VA012 represents a promising therapeutic candidate for the treatment of obesity through its

selective positive allosteric modulation of the 5-HT2C receptor. Its chemical structure, centered

on an indole core, has been optimized for potent and selective activity. The detailed

experimental protocols for its synthesis and pharmacological evaluation provide a framework

for further research and development. The quantitative data from in vitro and in vivo studies

demonstrate its efficacy in modulating 5-HT2C receptor function and reducing food intake. The

signaling pathway and experimental workflow diagrams offer a clear visualization of its

mechanism of action and the methods used for its characterization. This in-depth technical

guide serves as a valuable resource for researchers and professionals in the field of drug

discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

To cite this document: BenchChem. [The Chemical Architecture of VA012: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2548151#chemical-structure-of-va012]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b2548151?utm_src=pdf-body
https://www.benchchem.com/product/b2548151?utm_src=pdf-body-img
https://www.benchchem.com/product/b2548151?utm_src=pdf-body
https://www.benchchem.com/product/b2548151?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Note_Protocol_Detailed_Synthesis_of_1_Benzyl_1H_indol_5_yl_methanamine.pdf
https://www.benchchem.com/product/b2548151#chemical-structure-of-va012
https://www.benchchem.com/product/b2548151#chemical-structure-of-va012
https://www.benchchem.com/product/b2548151#chemical-structure-of-va012
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2548151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2548151?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2548151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

